

Commercial 2-Amino-4-methoxybenzamide: A Technical Guide to Purity and Quality Specifications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-methoxybenzamide

Cat. No.: B112565

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications of commercial-grade **2-Amino-4-methoxybenzamide** (CAS No: 38487-91-1). Intended for professionals in research and drug development, this document outlines common analytical methods for quality control and presents available data on commercial purity. Due to the nature of its typical sale as a research chemical, detailed public information on purity specifications can be limited; however, this guide consolidates available information and presents standardized methodologies for its assessment.

Chemical Identity

Parameter	Value
IUPAC Name	2-amino-4-methoxybenzamide
CAS Number	38487-91-1
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂ [1] [2] [3] [4]
Molecular Weight	166.18 g/mol [2] [3] [4] [5]
InChI Key	FNXZMHNQECQCNX-UHFFFAOYSA-N [5]
Canonical SMILES	COC1=CC(=C(C=C1)C(=O)N)N [4]

Purity and Impurity Profile

Commercial **2-Amino-4-methoxybenzamide** is typically available for research purposes, and as such, comprehensive batch-specific certificates of analysis are not always publicly available. Some suppliers may provide products "as-is" without extensive analytical data, placing the responsibility of confirming identity and purity on the end-user.^[2] However, some suppliers indicate typical purity levels.

Supplier/Source	Reported Purity
2a biotech	96%+[1]
CymitQuimica	98%[6]

Common impurities in **2-Amino-4-methoxybenzamide** could arise from the synthetic route, including starting materials, by-products, and residual solvents. Potential impurities may include isomers (e.g., 4-amino-2-methoxybenzamide), related benzamide derivatives, or precursors from synthesis.

Analytical Methods for Quality Control

A multi-technique approach is essential for the comprehensive quality control of **2-Amino-4-methoxybenzamide**. The following are key analytical methods employed for its characterization and purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of **2-Amino-4-methoxybenzamide** and quantifying impurities.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically near its λ_{max}).
- Sample Preparation: A dilute solution of **2-Amino-4-methoxybenzamide** is prepared in a suitable solvent, such as methanol or acetonitrile.
- Analysis: The retention time of the main peak is used for identification, and the peak area percentage is used to determine purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation and confirmation of the identity of **2-Amino-4-methoxybenzamide**. Both ^1H and ^{13}C NMR are typically performed.

Experimental Protocol:

- Instrumentation: A 300 MHz or higher NMR spectrometer.
- Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d_6 or CDCl_3).
- Data Acquisition: Standard ^1H and ^{13}C NMR spectra are acquired.
- Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ^1H spectrum, along with the chemical shifts in the ^{13}C spectrum, are analyzed to confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **2-Amino-4-methoxybenzamide**.

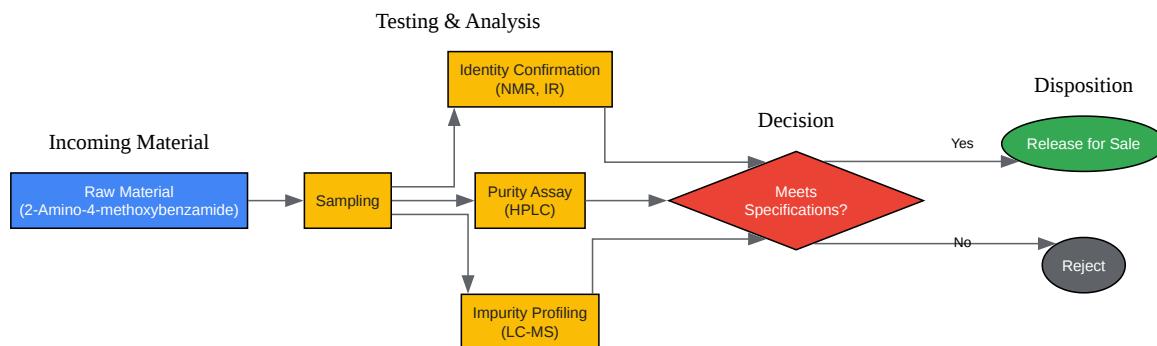
Experimental Protocol:

- Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).

- Ionization Technique: Electrospray ionization (ESI) is common for LC-MS.
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

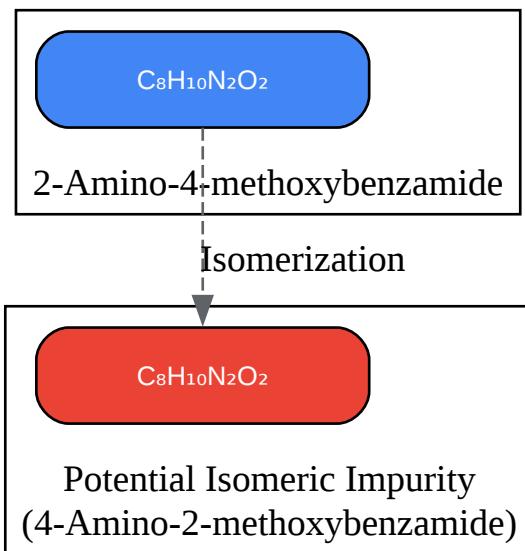

Experimental Protocol:

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film.
- Analysis: The absorption bands in the spectrum are correlated with the vibrational frequencies of specific functional groups, such as N-H, C=O, and C-O bonds.

Visualizations

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of a commercial chemical like **2-Amino-4-methoxybenzamide**.



[Click to download full resolution via product page](#)

Caption: A typical quality control workflow for commercial chemicals.

Chemical Structure and Potential Impurities

This diagram shows the structure of **2-Amino-4-methoxybenzamide** and a potential isomeric impurity.

[Click to download full resolution via product page](#)

Caption: Structure of **2-Amino-4-methoxybenzamide** and a potential impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2abiotech.net [2abiotech.net]
- 2. 2-Amino-4-methoxybenzamide | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. labshake.com [labshake.com]
- 5. Synthesis routes of 2-Amino-4-methoxybenzamide [benchchem.com]
- 6. 2-Amino-4-methoxybenzamide Research Chemical [benchchem.com]
- To cite this document: BenchChem. [Commercial 2-Amino-4-methoxybenzamide: A Technical Guide to Purity and Quality Specifications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112565#purity-and-quality-specifications-of-commercial-2-amino-4-methoxybenzamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com